An In-depth Technical Guide to N-(1-Naphthyl)ethylenediamine Dihydrochloride and its Monomethanolate Form
An In-depth Technical Guide to N-(1-Naphthyl)ethylenediamine Dihydrochloride and its Monomethanolate Form
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, mechanisms, and applications of N-(1-Naphthyl)ethylenediamine Dihydrochloride, including its monomethanolate form. The content herein is structured to provide not just procedural steps but a deep understanding of the causality behind its use in critical analytical methods.
Introduction: The Quintessential Reagent for Colorimetric Analysis
N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) is an organic compound recognized for its indispensable role in analytical chemistry.[1] While it serves as a precursor in the synthesis of various dyes and pharmaceuticals, its most prominent application is as a highly sensitive coupling agent in the colorimetric quantification of nitrite and nitrate ions.[1][2][3] This function makes it a cornerstone of the Griess test, a widely used analytical procedure for detecting nitrite in diverse samples, including drinking water, biological fluids, and food.[4]
The compound is most commonly supplied as a stable dihydrochloride salt, which enhances its solubility in aqueous solutions and overall stability. A monomethanolate form is also commercially available, which includes a molecule of methanol within the crystal structure. For most practical purposes in solution-based assays, the properties of the dihydrochloride and its monomethanolate solvate are functionally identical once dissolved. This guide will delve into the core properties of the dihydrochloride salt, which is the most extensively characterized form.
Physicochemical Properties
Understanding the fundamental properties of NED is crucial for method development, reagent preparation, and data interpretation. The dihydrochloride salt is a solid that typically appears as a white to off-white or gray crystalline powder.[5] It is known to be hygroscopic and sensitive to light, necessitating specific storage conditions to maintain its reactivity.[2][5]
| Property | Value | Source(s) |
| Chemical Name | N'-(1-Naphthyl)ethane-1,2-diamine dihydrochloride | [5] |
| Synonyms | Bratton-Marshall Reagent, Marshall's Reagent | [6] |
| CAS Number | 1465-25-4 | [7] |
| Molecular Formula | C₁₂H₁₄N₂·2HCl (Dihydrochloride) | [5] |
| C₁₂H₁₄N₂·2HCl·CH₃OH (Monomethanolate) | [8] | |
| Molecular Weight | 259.18 g/mol (Dihydrochloride) | [5] |
| 291.22 g/mol (Monomethanolate) | [8][9] | |
| Melting Point | 188-198 °C (decomposes) | [6][10] |
| Appearance | White to light tan or gray crystalline solid | [5] |
| Solubility | Soluble in water (readily in hot water) and 95% ethanol. | [2][11] Slightly soluble in cold water.[5][10] |
Mechanism of Action: The Griess Diazotization-Coupling Reaction
The primary utility of NED is anchored in the Griess reaction, a robust two-step process for detecting nitrite (NO₂⁻).[4] This reaction is foundational for the indirect measurement of nitric oxide (NO), a critical signaling molecule in biology, as NO rapidly oxidizes to nitrite and nitrate in physiological systems.[12][13]
Causality Behind the Mechanism: The entire assay is predicated on converting the colorless nitrite ion into a stable, intensely colored azo dye, whose concentration can be measured spectrophotometrically. The acidic conditions are critical for the first step, while the selection of NED as the coupling agent is due to its ability to form a highly soluble and vividly colored final product.[4]
Step 1: Diazotization In a highly acidic medium (e.g., phosphoric or hydrochloric acid), nitrite ions react with a primary aromatic amine, most commonly sulfanilamide, to form a diazonium salt.[4][13] The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active diazotizing agent.
Step 2: Azo Coupling The resulting diazonium salt is an electrophile that rapidly couples with the electron-rich naphthyl ring of NED. This electrophilic aromatic substitution reaction forms a stable, pink-to-magenta colored azo dye.[4][10] The intensity of the color is directly proportional to the initial nitrite concentration.
Caption: Workflow for quantitative nitrite analysis.
Step-by-Step Methodology:
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Prepare Nitrite Standards: Create a working nitrite standard of 100 µM by diluting the stock solution. [14]Perform serial two-fold dilutions in the same buffer as your samples to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM). [12][14]2. Prepare Griess Reagent: Just before use, mix equal volumes of the 1% sulfanilamide solution and the 0.1% NED solution. [13]This combined reagent is light-sensitive and should be used promptly.
-
Sample Loading: Pipette 50 µL of each standard and each unknown sample into separate wells of a 96-well plate. [14]It is critical to run standards and samples in triplicate to ensure statistical validity.
-
Reaction Initiation: Add 50 µL of the freshly prepared Griess Reagent to each well. [12]5. Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from direct light. [15]During this time, the pink color will develop.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 540 nm and 550 nm. [12][15]7. Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the absorbance values of the standards against their known concentrations to generate a linear standard curve. Use the equation of the line (y = mx + c) to calculate the nitrite concentration in the unknown samples. [15]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of N-(1-Naphthyl)ethylenediamine Dihydrochloride is essential.
-
Hazards: The compound is classified as a skin, eye, and respiratory irritant. [7][16]Avoid breathing dust and ensure adequate ventilation during handling. [7][16]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. [16][17]If dust generation is unavoidable, appropriate respiratory protection should be used. [16]* Handling: Wash hands thoroughly after handling. [16]Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. [7][16]* Storage: Store the solid compound in a cool, dry, and dark place in a tightly sealed container. [5]It is hygroscopic and may decompose upon exposure to light. [2][5]* Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations at an approved waste disposal facility. [16]
Conclusion
N-(1-Naphthyl)ethylenediamine Dihydrochloride is a powerful and reliable reagent for analytical chemistry. Its utility in the Griess reaction provides a sensitive and specific method for the quantification of nitrite, which has far-reaching applications in environmental monitoring, food science, and biomedical research. By understanding its chemical properties, the mechanism of the colorimetric reaction, and the critical parameters of the experimental protocol, researchers can confidently generate accurate and reproducible data.
References
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Griess test. (n.d.). In Wikipedia. Retrieved from [Link]
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ChemSupply Australia. (2024). Safety Data Sheet N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]
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Diaz, A. (2022). Nitrite assay. protocols.io. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
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SD Fine-Chem. (n.d.). n-(1-naphthyl)ethylenediamine dihydrochloride Safety Data Sheet. Retrieved from [Link]
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iGEM. (n.d.). Griess/Nitrite Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15106, N-1-Naphthylethylenediamine dihydrochloride. Retrieved from [Link]
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Thermo Scientific Alfa Aesar. (n.d.). N-(1-Naphthyl)ethylenediamine dihydrochloride, ACS. Retrieved from [Link]
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Sciencemadness Wiki. (2023). N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
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ACS Reagent Chemicals. (2017). N-(1-Naphthyl)ethylenediamine Dihydrochloride. Retrieved from [Link]
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N-(1-Naphthyl)ethylenediamine. (n.d.). In Wikipedia. Retrieved from [Link]
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